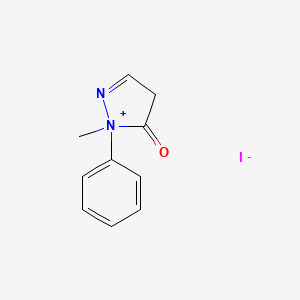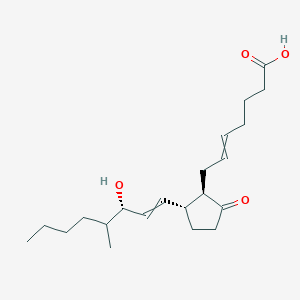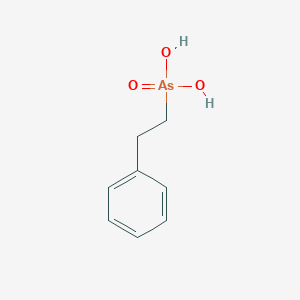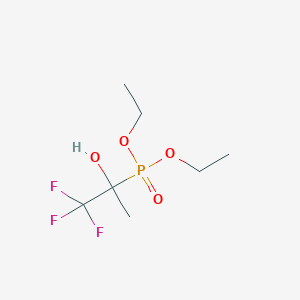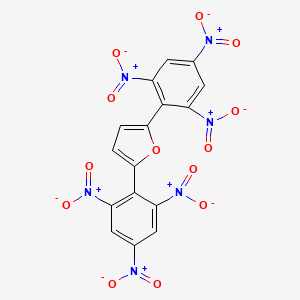
2,5-Bis(2,4,6-trinitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,4,6-trinitrophenyl)furan is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains two 2,4,6-trinitrophenyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trinitrophenyl)furan typically involves the nitration of 2,5-diphenylfuran. The nitration process requires the use of strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous incidents. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,4,6-trinitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can result in the formation of nitro-substituted furan derivatives.
Scientific Research Applications
2,5-Bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in the development of high-performance materials, such as polymers and composites.
Explosives: Due to its high energy content, it is investigated as a potential component in explosive formulations.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,4,6-trinitrophenyl)furan involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In materials science, its unique structure contributes to its mechanical and thermal properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups.
Hexanitrostilbene (HNS): Another high-energy compound used in explosive formulations.
2,5-Bis(4-nitrophenyl)furan: A related compound with fewer nitro groups.
Uniqueness
2,5-Bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups and the presence of the furan ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
65418-96-4 |
|---|---|
Molecular Formula |
C16H6N6O13 |
Molecular Weight |
490.25 g/mol |
IUPAC Name |
2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H6N6O13/c23-17(24)7-3-9(19(27)28)15(10(4-7)20(29)30)13-1-2-14(35-13)16-11(21(31)32)5-8(18(25)26)6-12(16)22(33)34/h1-6H |
InChI Key |
PRHKRGIYGFKUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



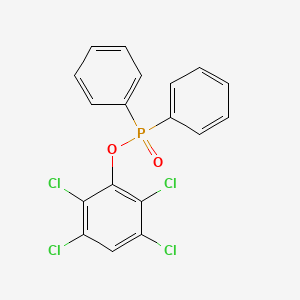
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
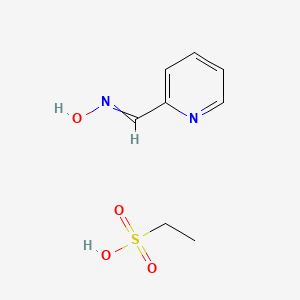
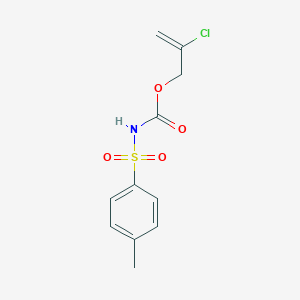
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
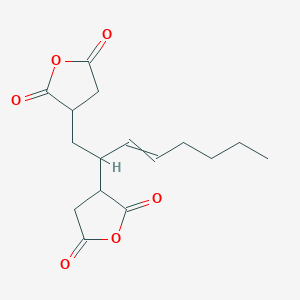
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
